[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Overview
Description
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a heterocyclic compound characterized by the fusion of triazole and thiadiazole rings[_{{{CITATION{{{
Mechanism of Action
Target of Action
It is known that derivatives of this compound have shown inhibitory effects on certain enzymes, such as acetylcholinesterase and protein tyrosine phosphatase 1b .
Mode of Action
Its derivatives have been found to interact with their targets, leading to inhibition of enzyme activity . This interaction and the resulting changes in cellular processes contribute to the compound’s biological activity.
Biochemical Pathways
Given its inhibitory effects on certain enzymes, it can be inferred that the compound may influence the pathways these enzymes are involved in .
Result of Action
Its derivatives have shown promising results as antioxidants and cytotoxic agents . They also exhibit activity against HIV-1 and HIV-2, herpes viruses, JC and BK viruses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine typically involves the cyclization of appropriate precursors under specific reaction conditions[_{{{CITATION{{{. Common synthetic routes include the reaction of hydrazine derivatives with thiosemicarbazides or the condensation of thiosemicarbazones with α-haloketones[{{{CITATION{{{. These reactions are often carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to ensure complete cyclization[
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity[_{{{CITATION{{{. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability[{{{CITATION{{{. Additionally, purification techniques such as recrystallization and chromatography are utilized to obtain the final product with the desired quality[
Chemical Reactions Analysis
Types of Reactions: [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine can undergo various chemical reactions, including oxidation, reduction, and substitution[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 .... These reactions are crucial for modifying the compound's structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines in the presence of a base[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ...
Scientific Research Applications
Chemistry: . Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound has been studied for its antimicrobial, antiviral, and anticancer properties[_{{{CITATION{{{2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 .... It has shown promising results in inhibiting the growth of various pathogens and cancer cells, making it a potential candidate for drug development[{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....
Medicine: The medicinal applications of [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine include its use as an enzyme inhibitor[_{{{CITATION{{{2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 .... It has been investigated for its ability to inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, which are involved in various physiological processes[{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....
Industry: . Its ability to disrupt the growth of harmful organisms makes it a valuable candidate for developing new agricultural products.
Comparison with Similar Compounds
Triazolothiadiazine derivatives: These compounds share a similar fused ring structure and exhibit comparable biological activities[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....
Thiazole derivatives: Thiazoles are another class of heterocyclic compounds with similar biological properties[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....
Uniqueness: . This structural uniqueness allows for the development of novel therapeutic agents and agrochemical products.
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Properties
IUPAC Name |
[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N5S/c4-2-7-8-1-5-6-3(8)9-2/h1H,(H2,4,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLGDPOWDCAEAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C2N1N=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185635 | |
Record name | (1,2,4)Triazolo(3,4-b)(1,3,4)thiadiazol-6(5H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10185635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3176-50-9 | |
Record name | 1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazol-6-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003176509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3176-50-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78998 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1,2,4)Triazolo(3,4-b)(1,3,4)thiadiazol-6(5H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10185635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,4-TRIAZOLO(3,4-B)(1,3,4)THIADIAZOL-6-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI80YP7OLJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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